2-Ethyl-2-[(methylamino)methyl]butan-1-ol is an organic compound with the molecular formula and a molecular weight of 145.24 g/mol. It is characterized by its structure, which includes a butanol backbone with an ethyl group and a methylamino substituent. This compound is known for its versatility in various chemical applications and biological interactions, making it a subject of interest in both industrial and research settings .
The chemical reactivity of 2-Ethyl-2-[(methylamino)methyl]butan-1-ol can be attributed to the presence of the hydroxyl (-OH) group and the amine (-NH) group. Key reactions include:
These reactions highlight its potential as a building block in organic synthesis and medicinal chemistry.
Several methods have been proposed for synthesizing 2-Ethyl-2-[(methylamino)methyl]butan-1-ol:
These methods allow for flexibility in synthesis depending on available starting materials and desired scales .
Interaction studies involving 2-Ethyl-2-[(methylamino)methyl]butan-1-ol are essential for understanding its biological efficacy. Initial studies suggest potential interactions with various enzymes and receptors, which may modulate metabolic pathways. Investigations into its binding affinities and kinetic properties are ongoing to determine its therapeutic potential .
Several compounds share structural similarities with 2-Ethyl-2-[(methylamino)methyl]butan-1-ol. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Molecular Weight | Unique Features |
|---|---|---|---|
| 2-Ethylhexanamine | C8H19N | 129.24 g/mol | Lacks hydroxyl group; primarily used as an amine |
| 1-Methylamino-3-pentanol | C6H15NO | 115.20 g/mol | Contains a longer carbon chain; different reactivity |
| N,N-Dimethylbutanamine | C7H17N | 113.22 g/mol | Dimethylated amine; different steric hindrance |
The presence of both hydroxyl and amine functional groups in 2-Ethyl-2-[(methylamino)methyl]butan-1-ol distinguishes it from these similar compounds, contributing to its unique reactivity and potential biological activity .
The thermodynamic stability of 2-Ethyl-2-[(methylamino)methyl]butan-1-ol depends on several molecular factors including conformational flexibility, intermolecular interactions, and thermal behavior. Based on structural analysis and comparison with similar compounds, the molecule exhibits moderate thermodynamic stability under ambient conditions [2].
Heat Capacity Estimation: Using group contribution methods similar to those described for related alcohol compounds [3] [4], the estimated heat capacity of 2-Ethyl-2-[(methylamino)methyl]butan-1-ol ranges from 200-250 J/mol·K at 298.15 K. This estimation is based on the additive contributions of the ethyl groups (approximately 60 J/mol·K each), the methylamino group (approximately 50 J/mol·K), and the butanol backbone (approximately 80 J/mol·K) [5] [6].
Conformational Stability: The molecule possesses significant conformational flexibility due to multiple rotatable bonds within the ethyl substituents and the methylaminomethyl side chain . The tertiary carbon center provides some degree of steric hindrance that may restrict certain conformational states, contributing to moderate conformational stability. Computational studies on similar branched alcohols suggest that the ethyl substituents preferentially occupy spatial positions that minimize steric clashes with the hydroxyl group .
Thermal Stability: The compound exists as a solid at room temperature [7], indicating relatively strong intermolecular interactions. The presence of both hydrogen bond donor (hydroxyl group) and acceptor (amino group) functionalities contributes to the formation of hydrogen-bonded networks in the solid state, enhancing thermal stability [9].
| Thermodynamic Parameter | Estimated Value | Method/Basis |
|---|---|---|
| Heat Capacity (298.15 K) | 200-250 J/mol·K | Group contribution estimation |
| Thermal Stability Range | Room temperature stable | Solid state at ambient conditions |
| Conformational Flexibility | High (multiple rotatable bonds) | Structural analysis |
| Intermolecular Interactions | Strong hydrogen bonding | OH and NH functionalities |
The solubility behavior of 2-Ethyl-2-[(methylamino)methyl]butan-1-ol is governed by its dual nature, containing both hydrophilic functional groups (hydroxyl and methylamino) and hydrophobic alkyl chains. This amphiphilic character results in distinctive solubility patterns across different solvent systems [10] [11].
Aqueous Solubility: The compound exhibits high water solubility due to its capacity for hydrogen bonding through both the hydroxyl and amino functionalities [12] [13]. The methylamino group can act as both a hydrogen bond donor and acceptor, while the primary alcohol group provides additional hydrogen bonding sites. Estimated aqueous solubility exceeds 10 g/L, similar to other short-chain amino alcohols [12].
Alcohol Solubility: Complete miscibility is expected with methanol and ethanol due to excellent hydrogen bonding compatibility and similar polarity characteristics [14] [15]. The molecular structure allows for extensive hydrogen bonding networks with alcohol solvents, facilitating high solubility [11].
Ether Solubility: Moderate solubility in diethyl ether (1-10 g/L) is predicted based on the compound's moderate polarity and limited hydrogen bonding capacity with ether solvents [13]. The ether oxygen can accept hydrogen bonds from the amino and hydroxyl groups, but the interaction is weaker than with protic solvents [10].
Hydrocarbon Solubility: Poor solubility in nonpolar solvents such as hexane and toluene is expected due to the predominance of polar functional groups over the hydrophobic alkyl chains [11]. The estimated solubility in hexane is less than 0.1 g/L, consistent with the behavior of other polar organic compounds [13].
| Solvent System | Predicted Solubility | Estimated Range | Primary Interactions |
|---|---|---|---|
| Water | High | >10 g/L | Hydrogen bonding (OH, NH) |
| Methanol | Very High | Miscible | Hydrogen bonding compatibility |
| Ethanol | High | Miscible | Hydrogen bonding compatibility |
| Diethyl ether | Moderate | 1-10 g/L | Moderate polarity match |
| Acetone | High | >10 g/L | Polar aprotic solvation |
| Chloroform | Moderate | 1-10 g/L | Moderate polarity, some H-bonding |
| Toluene | Low | <1 g/L | Poor polarity match |
| Hexane | Very Low | <0.1 g/L | Nonpolar, poor H-bonding |
The partition coefficient of 2-Ethyl-2-[(methylamino)methyl]butan-1-ol reflects the balance between its hydrophilic and lipophilic characteristics. The molecule contains hydrophobic ethyl groups and a hydrophilic methylaminomethyl-alcohol moiety, resulting in moderate lipophilicity [16] [17].
Octanol/Water Partition Coefficient: Based on structural similarity to related compounds and group contribution methods [17], the estimated log P(octanol/water) ranges from 1.0 to 1.5. This estimation considers the hydrophobic contributions of the two ethyl groups (approximately +1.0 each) and the hydrophilic contributions of the methylamino group (approximately -1.0) and hydroxyl group (approximately -0.5) [18] [19].
Computational Estimation: Using atomic contribution methods similar to those described by Ghose and Crippen [17], the log P can be estimated by summing individual atomic contributions. The tertiary carbon center contributes approximately +0.2, each ethyl group contributes approximately +1.0, the methylamino group contributes approximately -1.0, and the hydroxyl group contributes approximately -0.4, yielding a total estimated log P of approximately 1.2 [17].
The acid-base properties of 2-Ethyl-2-[(methylamino)methyl]butan-1-ol are primarily determined by the methylamino group, which acts as the sole basic site in the molecule. The primary alcohol group has negligible basicity under physiological conditions [20] [21].
Methylamino Group Protonation: The methylamino group exhibits similar basicity to primary and secondary amines, with an estimated pKa around 10.6 based on comparison with methylamine (pKa 10.63) [19] [20]. The electron-donating methyl group slightly increases the basicity compared to ammonia, while the proximity to the tertiary carbon center may provide some steric hindrance affecting protonation equilibrium [21].
Alcohol Group Acidity: The primary alcohol group has an estimated pKa of 16-17, consistent with other primary alcohols [14] [15]. This high pKa value indicates that the alcohol group remains predominantly protonated under all physiologically relevant pH conditions [21].
pH-Dependent Speciation: At physiological pH (7.4), the methylamino group exists predominantly in its protonated form (>99%), resulting in an overall cationic species [20] [22]. The protonation equilibrium can be described by the Henderson-Hasselbalch equation, with the fraction of protonated species calculated as: f(protonated) = 1/(1 + 10^(pH-pKa)) [21].
Solvent Effects on Protonation: Studies on similar amino alcohols demonstrate that protonation constants can be influenced by solvent composition, particularly in alcohol-water mixtures [22]. The pKa values typically increase with increasing alcohol content up to 50% ethanol, then decrease at higher alcohol concentrations [22].
| Functional Group | Expected pKa | Protonation State at pH 7 | Reference Compound |
|---|---|---|---|
| Methylamino group (-NHCH₃) | ~10.6 | Protonated (cationic) | Methylamine (pKa 10.63) |
| Primary alcohol (-CH₂OH) | ~16-17 | Neutral | Primary alcohols |
| Combined effect | Amino group dominates | Overall cationic | Amino alcohols |